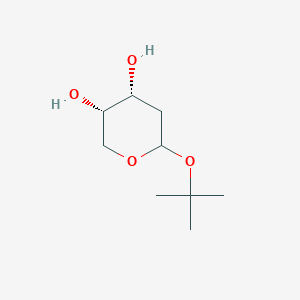

Tert-butyl 2-deoxy-L-ribopyranoside

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R)-6-[(2-methylpropan-2-yl)oxy]oxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O4/c1-9(2,3)13-8-4-6(10)7(11)5-12-8/h6-8,10-11H,4-5H2,1-3H3/t6-,7+,8?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGDGXJAECEKCH-KVARREAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CC(C(CO1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1C[C@H]([C@H](CO1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl 2-deoxy-L-ribopyranoside: Structure, Properties, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tert-butyl 2-deoxy-L-ribopyranoside, a synthetic carbohydrate derivative of interest in medicinal chemistry and drug development. While not a naturally occurring sugar, its unique structural features, including the presence of the L-enantiomer of 2-deoxyribose and a bulky tert-butyl aglycon, confer specific chemical and physical properties. This document delves into the stereochemical intricacies of the molecule, its conformational preferences, and the influence of the anomeric effect. Plausible synthetic strategies are outlined based on established glycosylation methods, alongside a discussion of its expected reactivity and stability. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related 2-deoxy-L-glycosides.

Introduction: The Significance of 2-Deoxy-L-Sugars

The world of carbohydrates is dominated by D-sugars, which form the backbone of essential biopolymers like DNA and are central to cellular metabolism. Their enantiomers, the L-sugars, are comparatively rare in nature but have garnered significant attention in medicinal chemistry and drug development. L-nucleosides, for instance, have demonstrated potent antiviral and anticancer activities, often with reduced toxicity compared to their D-counterparts[1]. The synthesis of these L-sugar derivatives, including 2-deoxy-L-ribose, is a critical endeavor for the exploration of novel therapeutic agents[1][2].

Tert-butyl 2-deoxy-L-ribopyranoside is a synthetic derivative of 2-deoxy-L-ribose. The introduction of a tert-butyl group at the anomeric position creates a glycosidic bond with distinct properties. The bulky and lipophilic nature of the tert-butyl group can significantly influence the molecule's solubility, stability, and interactions with biological systems. Understanding the chemical structure and properties of this compound is essential for its potential use as a building block in the synthesis of more complex molecules or as a tool for studying biological processes.

Chemical Structure and Stereochemistry

The fundamental structure of Tert-butyl 2-deoxy-L-ribopyranoside consists of a six-membered pyranose ring of 2-deoxy-L-ribose linked to a tert-butyl group via an O-glycosidic bond at the anomeric carbon (C1).

Caption: General structure of Tert-butyl 2-deoxy-L-ribopyranoside.

Anomeric Configuration: The α and β Isomers

The formation of the glycosidic bond at the anomeric carbon (C1) creates a new stereocenter, leading to two possible diastereomers: the α-anomer and the β-anomer. The orientation of the tert-butoxy group relative to the stereocenter at C4 determines the anomeric configuration in the L-series.

-

α-L-anomer: The tert-butoxy group is trans to the C4 substituent (hydroxyl group).

-

β-L-anomer: The tert-butoxy group is cis to the C4 substituent.

The relative stability of these anomers is governed by a combination of steric and stereoelectronic effects, most notably the anomeric effect . The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position, despite the expected steric hindrance[3]. This is explained by a stabilizing hyperconjugative interaction between a lone pair of the ring oxygen and the antibonding σ* orbital of the C1-O(tert-butyl) bond[3].

For Tert-butyl 2-deoxy-L-ribopyranoside, the anomeric effect would favor the α-anomer, where the bulky tert-butoxy group is in an axial-like orientation in the more stable chair conformation. However, the significant steric bulk of the tert-butyl group will strongly disfavor the axial position. This creates a competing effect that will influence the equilibrium between the two anomers.

Conformational Analysis

The pyranose ring of Tert-butyl 2-deoxy-L-ribopyranoside is not planar and adopts a chair-like conformation to minimize torsional and steric strain. For L-pyranoses, the two primary chair conformations are designated as ¹C₄ and ⁴C₁.

Caption: The two chair conformations of a pyranose ring.

The relative stability of these conformations depends on the number and size of axial substituents. In the absence of overriding steric factors, the conformation that places the maximum number of bulky substituents in equatorial positions is generally favored. For Tert-butyl 2-deoxy-L-ribopyranoside, the large tert-butyl group will have a strong preference for the equatorial position to avoid 1,3-diaxial interactions. This preference will likely dictate the dominant chair conformation of the pyranose ring.

Synthesis and Characterization

Proposed Synthetic Strategy

A plausible and direct approach involves the acid-catalyzed reaction of 2-deoxy-L-ribose with either tert-butanol or a tert-butylating agent like isobutylene.

Caption: Proposed workflow for the synthesis of Tert-butyl 2-deoxy-L-ribopyranoside.

Experimental Protocol (Hypothetical):

-

Preparation of the Reaction Mixture: To a solution of 2-deoxy-L-ribose in an excess of dry tert-butanol, a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added. The reaction is typically performed under anhydrous conditions to favor the formation of the glycoside over hydrolysis.

-

Reaction: The mixture is stirred at a controlled temperature (e.g., room temperature to slightly elevated temperatures) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate solution). The organic solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product, a mixture of α and β anomers, is then purified by column chromatography on silica gel to separate the individual anomers.

Spectroscopic Characterization (Expected)

The structural elucidation of Tert-butyl 2-deoxy-L-ribopyranoside would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum would be crucial for determining the anomeric configuration. The chemical shift and the coupling constant of the anomeric proton (H1) are diagnostic. Generally, the anomeric proton of the α-anomer resonates at a lower field (higher ppm) and exhibits a smaller coupling constant with the adjacent axial proton (H2ax) compared to the β-anomer. The large singlet corresponding to the nine equivalent protons of the tert-butyl group would be a prominent feature.

-

¹³C NMR: The ¹³C NMR spectrum would show nine distinct carbon signals. The chemical shift of the anomeric carbon (C1) is also indicative of the anomeric configuration. The carbons of the tert-butyl group would appear at characteristic chemical shifts.

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound (190.24 g/mol ).

Infrared (IR) Spectroscopy: The IR spectrum would show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups and C-H stretching vibrations of the alkyl groups.

Physicochemical Properties

The physical and chemical properties of Tert-butyl 2-deoxy-L-ribopyranoside are influenced by its molecular structure.

| Property | Expected Value/Characteristic |

| Molecular Formula | C₉H₁₈O₄ |

| Molecular Weight | 190.24 g/mol |

| Appearance | Likely a colorless solid or viscous oil |

| Solubility | Expected to have moderate solubility in organic solvents and limited solubility in water due to the lipophilic tert-butyl group. |

| Melting Point | Dependent on the anomeric purity and crystalline nature. |

| Boiling Point | Likely to decompose at higher temperatures before boiling at atmospheric pressure. |

Reactivity and Stability

The reactivity of Tert-butyl 2-deoxy-L-ribopyranoside is primarily dictated by the glycosidic bond and the free hydroxyl groups on the pyranose ring.

Stability of the Glycosidic Bond

-

Acidic Conditions: The tert-butyl glycosidic bond is expected to be highly susceptible to acid-catalyzed hydrolysis[4][5]. Protonation of the glycosidic oxygen leads to the formation of a stable tert-butyl carbocation, facilitating the cleavage of the C-O bond. This lability under acidic conditions is a key feature of tert-butyl ethers and glycosides.

-

Basic Conditions: In contrast, the glycosidic bond is expected to be stable under basic conditions. The tert-butyl group is not a good leaving group under these conditions.

Reactions of the Hydroxyl Groups

The free hydroxyl groups at the C3 and C4 positions can undergo typical reactions of alcohols, such as:

-

Esterification: Reaction with acylating agents (e.g., acid chlorides, anhydrides) in the presence of a base to form esters.

-

Etherification: Reaction with alkylating agents (e.g., alkyl halides) under basic conditions to form ethers.

-

Protection: The hydroxyl groups can be protected using various protecting groups common in carbohydrate chemistry to allow for selective reactions at other positions.

Potential Applications in Drug Development and Research

While specific applications for Tert-butyl 2-deoxy-L-ribopyranoside have not been extensively reported, its structure suggests several potential uses:

-

Synthetic Intermediate: It can serve as a valuable building block for the synthesis of more complex L-nucleoside analogues and other L-carbohydrate-based molecules. The tert-butyl group can act as a temporary protecting group for the anomeric position, which can be selectively removed under acidic conditions.

-

Probing Enzyme Active Sites: As a non-natural sugar derivative, it could be used as a tool to probe the active sites of enzymes involved in carbohydrate metabolism or recognition. The bulky tert-butyl group may provide insights into the steric constraints of enzyme binding pockets.

-

Development of Glycomimetics: The unique properties conferred by the L-configuration and the tert-butyl aglycon could be exploited in the design of glycomimetics with potential therapeutic applications.

Conclusion

Tert-butyl 2-deoxy-L-ribopyranoside represents an intriguing synthetic carbohydrate with a unique combination of structural features. While detailed experimental data for this specific compound remains to be fully documented in the public domain, its synthesis, structure, and reactivity can be confidently predicted based on established principles of carbohydrate chemistry. Its potential as a synthetic intermediate and a research tool in medicinal chemistry warrants further investigation. This guide provides a solid foundation for researchers embarking on the synthesis and exploration of this and related 2-deoxy-L-glycosides, paving the way for new discoveries in the field of drug development and chemical biology.

References

[2] Synthesis of l-Deoxyribonucleosides From d-Ribose. PubMed. Published December 21, 2018. [Link] [1] Efficient Synthesis of 2-Deoxy L-Ribose from L-Arabinose: Mechanistic Information on the 1,2-Acyloxy Shift in Alkyl Radicals. ACS Publications. [Link] [3] Anomeric effect. Wikipedia. [Link] [4] Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. ResearchGate. [Link] [5] Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry LibreTexts. Published February 22, 2020. [Link]

Sources

- 1. p- tert-Butyl Groups Improve the Utility of Aromatic Protecting Groups in Carbohydrate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

Role of Tert-butyl 2-deoxy-L-ribopyranoside in L-Nucleoside Synthesis

Executive Summary

Tert-butyl 2-deoxy-L-ribopyranoside serves as a critical, shelf-stable "chiral anchor" in the synthesis of L-nucleoside analogs—a class of antivirals and antineoplastics (e.g., Lamivudine, Telbivudine) that mimic natural nucleosides but possess "mirror-image" stereochemistry to evade host degradation while inhibiting viral polymerases.[][2]

This guide details the technical utility of this compound, specifically addressing the pyranose-to-furanose ring contraction , a requisite transformation for generating biologically active DNA/RNA analogs. Unlike methyl glycosides, the tert-butyl acetal offers a unique lability profile, allowing deprotection under conditions that minimize the degradation of the notoriously unstable 2-deoxy-ribose core.

Chemical Profile & Strategic Advantage

The Stability Paradox

2-Deoxy-ribose is inherently unstable in its free form, rapidly undergoing mutarotation and degradation (caramelization) under acidic or basic conditions.

-

The Solution: Glycosylation locks the anomeric center.

-

Why Tert-butyl? While methyl glycosides require harsh acidic hydrolysis (often destroying the deoxy sugar), tert-butyl glycosides are acid-labile enough to be cleaved under mild, controlled conditions (e.g., TFA or dilute aqueous acid) yet stable enough to survive upstream esterification or manipulation.

-

Pyranoside vs. Furanoside: The compound exists as a pyranoside (6-membered ring), which is thermodynamically favored and more crystalline (purer) than the furanoside. However, bioactive nucleosides require the furanoside (5-membered ring) form.

| Feature | Methyl 2-deoxy-L-riboside | Tert-butyl 2-deoxy-L-ribopyranoside |

| Acid Stability | High (Requires strong acid/heat) | Moderate (Cleavable with mild acid) |

| Form | Mixture (Pyranose/Furanose) | Predominantly Pyranose (Thermodynamic) |

| Utility | Hard to deprotect | Ideal "Storage" & "Release" Precursor |

| Risk | Sugar degradation during hydrolysis | Minimal degradation |

Critical Workflow: The Ring Contraction Pathway

The central challenge in using Tert-butyl 2-deoxy-L-ribopyranoside is the Ring Contraction : converting the 6-membered storage form into the 5-membered reactive donor.

Phase 1: Controlled Hydrolysis & Furanose Trapping

The tert-butyl group is removed to generate the free lactol, which exists in equilibrium. The goal is to trap the kinetic furanose product.

Protocol:

-

Hydrolysis: Treat Tert-butyl 2-deoxy-L-ribopyranoside with dilute HCl (0.1 N) or aqueous acetic acid at room temperature.

-

Equilibration: The free sugar equilibrates between pyranose (approx. 75%), furanose (approx. 25%), and aldehyde forms.

-

Furanose Trapping: React the crude hydrolysate immediately with MeOH/HCl (0.5%) for a short duration.

-

Kinetic Control: Furanosides form faster than pyranosides. Stopping the reaction early enriches the methyl furanoside.

-

-

Protection: Benzoylation (BzCl/Pyridine) of the crude mixture yields Methyl 3,5-di-O-benzoyl-2-deoxy-L-ribofuranoside , which can be separated from the pyranoside byproduct via crystallization or chromatography.

Phase 2: Activation (The Hoffer's Sugar)

The protected methyl furanoside is converted into a glycosyl halide (Hoffer's chlorosugar), the standard donor for nucleoside coupling.

Protocol:

-

Dissolve Methyl 3,5-di-O-benzoyl-2-deoxy-L-ribofuranoside in acetic acid.

-

Treat with HCl(g) or Acetyl Chloride at 0°C.

-

Precipitate the product, 1-Chloro-3,5-di-O-benzoyl-2-deoxy-L-ribofuranoside , which crystallizes as the

-anomer.

Visualization: The Synthetic Pathway

Caption: Step-wise transformation from the stable pyranoside precursor to the active furanosyl chloride donor.

Experimental Protocol: Synthesis of L-Thymidine Analog

Objective: Synthesis of 3',5'-Di-O-benzoyl-L-thymidine using the tert-butyl precursor.

Step 1: Precursor Activation

-

Hydrolysis: Suspend Tert-butyl 2-deoxy-L-ribopyranoside (10 mmol) in 0.1 N HCl (20 mL). Stir at 25°C for 2 hours. Monitor by TLC (disappearance of starting material).

-

Neutralization: Neutralize with Amberlite IR-45 (OH- form) resin. Filter and evaporate in vacuo at <35°C (Crucial: avoid heat to prevent decomposition).

-

Furanoside Formation: Dissolve the residue in anhydrous MeOH (30 mL) containing 0.5% HCl. Stir for 20 mins. Neutralize with Pyridine. Evaporate to a syrup.

Step 2: Protection[3]

-

Dissolve the syrup in Pyridine (20 mL).

-

Add Benzoyl Chloride (2.2 eq) dropwise at 0°C.

-

Stir overnight at RT. Quench with ice water. Extract with DCM.[5]

-

Purification: Silica gel chromatography (Hexane/EtOAc) to isolate the furanose isomer (usually elutes after the pyranose).

Step 3: Vorbrüggen Coupling

-

Donor Prep: Convert the benzoylated furanoside to the 1-chloro derivative (Hoffer’s sugar) using HCl/AcOH. Crystallize from ether.

-

Acceptor Prep: Silylate Thymine (1.2 eq) using HMDS/TMSCl until clear. Evaporate excess silylating agents.

-

Coupling: Dissolve Silylated Thymine and Chloro-sugar in dry Acetonitrile.

-

Catalysis: Add Lewis Acid (SnCl₄ or TMSOTf, 1.1 eq) at -20°C.

-

Workup: Pour into NaHCO₃ solution. Extract with DCM.[5] The product is the

-anomer (controlled by neighboring group participation of the 3-O-benzoyl group).

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield of Furanose | Reaction in MeOH was too long (thermodynamic control favors pyranose). | Stop methanolysis strictly at 15-20 mins. |

| Darkening of Sugar | Caramelization during hydrolysis. | Keep evaporation temp <35°C; ensure complete neutralization. |

| Lack of neighboring group participation. | Ensure C3 is protected with an acyl group (Benzoyl/Acetyl), not an ether (Benzyl). |

References

-

Synthesis of L-Deoxyribose : Jung, M. E., & Xu, Y. (1997). Efficient Synthesis of 2-Deoxy-L-ribose from L-Arabinose. Tetrahedron Letters, 38(24), 4199-4202. Link

-

Nucleoside Synthesis Review : Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. Link

-

L-Nucleoside Antivirals : Mathé, C., & Gosselin, G. (2006). L-Nucleoside Enantiomers as Antivirals. Antiviral Research, 71(2-3), 276-281. Link

-

Glycal Chemistry : Bhat, A. H., et al. (2016).[4] Reaction of Glycals with Organic Peroxides: Synthesis of 2-iodo, 2-Deoxy and 2,3-Unsaturated Glycosides. Link

Sources

Solubility profile of Tert-butyl 2-deoxy-L-ribopyranoside in organic solvents

An In-Depth Technical Guide to the Solubility Profile of Tert-butyl 2-deoxy-L-ribopyranoside in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that dictates the feasibility of formulation, purification, and various stages of drug development.[1][2] This technical guide provides a comprehensive analysis of the expected solubility profile of tert-butyl 2-deoxy-L-ribopyranoside, a modified monosaccharide of significant interest in medicinal chemistry. In the absence of direct empirical data, this paper establishes a predictive solubility framework based on first-principles analysis of the compound's molecular structure. We dissect the constituent functional groups, evaluate their polarity and hydrogen bonding capabilities, and forecast their interactions with a range of common organic solvents. Furthermore, this guide presents a rigorous, field-proven experimental protocol for the definitive determination of thermodynamic solubility, ensuring that researchers are equipped with both a theoretical foundation and a practical methodology for their work.

Introduction: The Strategic Importance of Solubility

In the landscape of drug discovery and development, understanding a molecule's solubility is not merely a procedural step but a cornerstone of strategic planning. Poor solubility can lead to significant challenges, including low bioavailability, difficulties in formulation, and unreliable results in preclinical assays.[3][4] Modified carbohydrates, such as tert-butyl 2-deoxy-L-ribopyranoside, are a vital class of molecules used as building blocks in the synthesis of nucleoside analogues and other complex therapeutics. The "2-deoxy" feature is a hallmark of nucleotides that constitute DNA, making these scaffolds particularly relevant.

The introduction of a tert-butyl group as a protecting group or a functional moiety dramatically alters the physicochemical properties of the parent sugar.[5][6] This guide aims to provide researchers, chemists, and formulation scientists with a detailed, predictive understanding of how this structural modification impacts solubility across a spectrum of organic solvents, thereby enabling more efficient process development, purification strategies, and formulation design.

Molecular Structure and Physicochemical Analysis

To predict the solubility of tert-butyl 2-deoxy-L-ribopyranoside, we must first analyze its structure as a composite of two distinct chemical domains: the polar carbohydrate core and the non-polar alkyl substituent.

-

The 2-deoxy-L-ribopyranoside Core: The pyranose ring, containing one ether linkage and two free hydroxyl (-OH) groups, constitutes the polar domain of the molecule. These hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, a property that typically confers solubility in polar solvents.[7] The absence of the hydroxyl group at the C2 position (the "2-deoxy" feature) slightly reduces the overall polarity compared to a fully hydroxylated sugar like ribose, but the core remains predominantly polar.

-

The Tert-butyl Group: Attached via an ether or glycosidic linkage, the tert-butyl group—(CH₃)₃C—is a bulky, highly non-polar (hydrophobic) moiety.[8] Its significant size introduces steric hindrance, which can interfere with solvent molecule access to adjacent parts of the structure.[9] The primary role of this group in influencing solubility is to increase the molecule's affinity for non-polar environments and decrease its affinity for highly structured polar solvents like water.[5][10]

The combination of these two domains results in an amphiphilic molecule. Its solubility behavior will be dictated by the delicate balance between the polar interactions of the sugar ring and the hydrophobic character of the tert-butyl group.

Caption: Predicted solute-solvent interactions.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To move from prediction to empirical fact, the thermodynamic solubility must be determined experimentally. The "gold standard" for this is the shake-flask method, which measures the equilibrium concentration of a solute in a solvent in the presence of excess solid solute. [4][11]

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium (i.e., the rate of dissolution equals the rate of precipitation). Once equilibrium is established, the saturated supernatant is separated from the excess solid, diluted, and analyzed to determine the solute concentration.

Materials and Equipment

-

Solute: Crystalline tert-butyl 2-deoxy-L-ribopyranoside (purity >99%)

-

Solvents: HPLC-grade organic solvents of interest

-

Equipment:

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.22 or 0.45 µm, PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

HPLC with UV-Vis or ELSD detector, or a standalone UV-Vis spectrophotometer [2]

-

Experimental Workflow

Caption: Workflow for Shake-Flask Solubility Assay.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of tert-butyl 2-deoxy-L-ribopyranoside (e.g., 10-20 mg) into a glass vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

-

Precisely add a known volume of the test solvent (e.g., 2.0 mL) to the vial.

-

Prepare each solvent condition in triplicate for statistical validity.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and a consistent agitation speed (e.g., 150-200 rpm).

-

Agitate for a predetermined time sufficient to reach equilibrium. A 24-hour period is common, but 48 or 72 hours may be necessary and should be confirmed by time-point sampling in preliminary studies. [4]

-

-

Sample Collection and Phase Separation:

-

After equilibration, allow the vials to stand for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately separate the liquid from any remaining solid particles. This is a critical step to prevent artificially high results.

-

Method A (Filtration): Use a syringe fitted with a solvent-compatible (e.g., PTFE) 0.22 µm filter to draw the supernatant. Discard the first few drops to saturate the filter membrane.

-

Method B (Centrifugation): Centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes) to pellet the solid. Carefully pipette the clear supernatant.

-

-

-

Dilution and Analysis:

-

Accurately dilute the clear supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Prepare a multi-point calibration curve using standards of known concentration.

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV). [12][13]The analyte must have a chromophore for UV detection; if not, an Evaporative Light Scattering Detector (ELSD) or other mass-based detector is required.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. This value is the thermodynamic solubility of the compound in that solvent at the specified temperature.

-

Conclusion

While empirical data for the solubility of tert-butyl 2-deoxy-L-ribopyranoside is not publicly available, a thorough analysis of its molecular structure provides a strong basis for a predictive solubility profile. The molecule's amphiphilic nature, arising from its polar sugar core and non-polar tert-butyl group, suggests that its highest solubility will be found in polar aprotic solvents like DMSO and DMF. Conversely, it is expected to have limited solubility in both highly polar protic solvents such as water and non-polar solvents like hexane. This theoretical framework serves as an essential guide for solvent selection in synthesis, purification, and formulation. For definitive quantitative data, the detailed shake-flask protocol provided herein offers a robust and reliable path to experimental determination.

References

-

MDPI. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. MDPI. Available at: [Link]

-

University of Canterbury. (2023). Solubility of Organic Compounds. Available at: [Link]

-

Teachy. (n.d.). Summary of Properties of Organic Compounds: Solubility of Organic Compounds. Active Summary. Available at: [Link]

-

Organic Chemistry Tutor. (2024). Organic Solvents in Chemistry and Laboratories. Available at: [Link]

-

SciTechnol. (2012). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Journal of Pharmaceutics & Drug Delivery Research. Available at: [Link]

-

Quora. (2015). Why is the solubility of t-Bu better than n-Bu and i-Bu in Butanol? Available at: [Link]

-

Bachrach, S. (2013). Six Pyranoside Forms of Free 2-Deoxy-D-ribose. Computational Chemistry Highlights. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. PubMed Central. Available at: [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Deoxy-L-ribose. PubChem. Available at: [Link]

-

Taylor & Francis. (n.d.). Tert-butyl – Knowledge and References. Available at: [Link]

-

ScienceDirect. (2024). Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics. Available at: [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

BioAssay Systems. (n.d.). Shake Flask Solubility Services. Available at: [Link]

-

UCL Discovery. (n.d.). STUDIES ON SOLUBILITY AND SOLUBILITY RELATED PROCESSES. Available at: [Link]

-

Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2-[(tert-Butoxycarbonyl)amino]-2-deoxy-D-glucopyranose. CompTox Chemicals Dashboard. Available at: [Link]

-

National Center for Biotechnology Information. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PubMed Central. Available at: [Link]

-

Hypha Discovery. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Available at: [Link]

-

ResearchGate. (n.d.). Solubility of some cardiac glycosides. Available at: [Link]

-

ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds. PubMed Central. Available at: [Link]

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available at: [Link]

-

ResearchGate. (n.d.). Solubility study in different Solvent by UV-absorbance. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 2-deoxy-4,5-O-isopropylidene-d-gluconate. PubMed Central. Available at: [Link]

-

MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Importance of Co-operative Hydrogen Bonding in the Apramycin-Ribosomal Decoding A-Site Interaction. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Crystal structure and hydrogen bonding in N-(1-deoxy-β-d-fructopyranos-1-yl)-2-aminoisobutyric acid. Available at: [Link]

-

CORE. (n.d.). Crystal structure and hydrogen bonding in N-(1-deoxy-[beta]-d-fructopyranos-1-yl)-2-aminoisobutyric acid. Available at: [Link]

-

Wikipedia. (n.d.). Butyl group. Available at: [Link]

-

Wikipedia. (n.d.). tert-Butyl alcohol. Available at: [Link]

-

Shodex. (n.d.). Polarities of Solvents. Available at: [Link]

-

University of Rochester. (n.d.). Solvents and Polarity. Department of Chemistry. Available at: [Link]

-

Organic Chemistry Data. (2022). Properties of Common Organic Solvents. Available at: [Link]

-

Burdick & Jackson. (n.d.). Polarity Index. Available at: [Link]

-

ResearchGate. (2025). The tert-butyl group in chemistry and biology. Available at: [Link]

Sources

- 1. teachy.ai [teachy.ai]

- 2. improvedpharma.com [improvedpharma.com]

- 3. protocols.io [protocols.io]

- 4. enamine.net [enamine.net]

- 5. mdpi.com [mdpi.com]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. researchgate.net [researchgate.net]

- 8. Butyl group - Wikipedia [en.wikipedia.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 13. Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

The Mirror Image Paradigm: 2-Deoxy-L-Ribose Derivatives in Medicinal Chemistry

Executive Summary

For decades, the central dogma of medicinal chemistry adhered to the concept of "biological homochirality"—the assumption that because terrestrial life is built on D-sugars and L-amino acids, only D-nucleoside analogues could serve as effective therapeutic substrates.[1][2] This paradigm was shattered in the 1990s with the discovery that L-nucleosides (the enantiomers of natural nucleosides) possess potent antiviral and anticancer activities.

This technical guide focuses on the 2-deoxy-L-ribose scaffold, the core sugar moiety driving this class of therapeutics. Unlike their D-counterparts, L-nucleosides often exhibit superior metabolic stability and distinct kinase recognition profiles, allowing them to evade widespread cellular deamination while selectively inhibiting viral polymerases. This guide details the synthesis, structure-activity relationships (SAR), and pharmacological mechanisms of these "mirror-image" drugs.

Part 1: The Stereochemical Paradigm Shift

The "Selectivity Filter"

The therapeutic index of L-nucleosides relies on a specific enzymatic discrimination gap.

-

Human Polymerases (

): Highly stereoselective. They largely reject L-nucleoside triphosphates, minimizing host chromosomal toxicity. -

Viral Polymerases (HBV, HIV, HCV): Lower stereochemical fidelity. They accept L-nucleosides as substrates.[1][3][4]

-

Mitochondrial Polymerase (

): The "Achilles' heel." This enzyme shows lower stereoselectivity than nuclear polymerases, leading to the mitochondrial toxicity (myopathy, neuropathy) often associated with this drug class.

Key Therapeutic Agents

| Drug Name | Code | Structure | Indication | Status |

| Telbivudine | L-dT | Hepatitis B (HBV) | Approved | |

| Clevudine | L-FMAU | 2'-fluoro-5-methyl- | Hepatitis B (HBV) | Approved (KR) |

| Lamivudine * | 3TC | L-oxathiolane cytosine analog | HIV, HBV | Approved |

| Valtorcitabine | L-dC | HBV | Investigational |

*Note: Lamivudine contains a modified oxathiolane ring but is the functional prototype that validated L-stereochemistry.

Part 2: Synthetic Pathways (The "Hard" Chemistry)

The synthesis of 2-deoxy-L-ribose is the bottleneck. Unlike D-ribose, which is a cheap commodity chemical, the L-isomer must be synthesized. The most industrial-viable route starts from L-Arabinose .

Synthesis Workflow Diagram

The following diagram illustrates the conversion of L-Arabinose to the active Nucleoside API.

Caption: Industrial route from L-Arabinose to L-Nucleosides via radical deoxygenation and Vorbrüggen coupling.

Part 3: Experimental Protocol

Protocol: Synthesis of Telbivudine (L-dT) via Vorbrüggen Coupling

Objective: To couple a protected 2-deoxy-L-ribose donor with thymine to produce

Prerequisites:

-

Donor: 1-O-Acetyl-3,5-di-O-benzoyl-2-deoxy-L-ribofuranose.

-

Acceptor: Thymine.

-

Environment: Anhydrous conditions (Argon atmosphere).

Step 1: Silylation of the Base (Self-Validating Step)

Causality: Nucleobases are poor nucleophiles due to intermolecular H-bonding. Silylation breaks these bonds and creates a soluble, reactive "silylated base."

-

Suspend Thymine (10 mmol) in anhydrous Hexamethyldisilazane (HMDS) (50 mL).

-

Add a catalytic amount of Ammonium Sulfate ((NH

) -

Reflux under Argon for 4-6 hours until the solution becomes perfectly clear.

-

Validation: Clarity indicates complete silylation to bis-TMS-thymine. If cloudy, continue reflux.

-

-

Evaporate excess HMDS in vacuo to yield a viscous oil (bis-TMS-thymine). Use immediately.

Step 2: Vorbrüggen Glycosylation

Causality: The Lewis acid (TMSOTf) generates an oxocarbenium ion at C1 of the sugar. The silylated base attacks from the top face (

-

Dissolve the Sugar Donor (10 mmol) and the Silylated Thymine (from Step 1) in anhydrous Acetonitrile (MeCN, 50 mL).

-

Cool to 0°C.

-

Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (11 mmol) dropwise.

-

Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours.

-

Validation: Monitor via TLC (Hexane/EtOAc 1:1). Disappearance of sugar donor spot confirms reaction.

-

-

Quench with saturated NaHCO

. Extract with Dichloromethane (DCM). -

Purify via silica gel chromatography to isolate the protected nucleoside (3',5'-di-O-benzoyl-L-dT).

Step 3: Deprotection

-

Dissolve the protected intermediate in Methanolic Ammonia (7 M NH

in MeOH). -

Stir in a sealed pressure tube at RT for 24 hours.

-

Evaporate solvent. Crystallize from Ethanol/Water.

-

Yield: Pure Telbivudine (White solid).

Part 4: Pharmacology & Mechanism of Action (MOA)[5]

The Mechanism of Action

L-nucleosides act as Prodrugs . They are inactive until triphosphorylated by host kinases.

-

Cell Entry: Mediated by nucleoside transporters (ENT1/ENT2).

-

Kinase Cascade:

-

Step 1 (Rate Limiting): Deoxycytidine kinase (dCK) or Thymidine kinase (TK1/TK2) performs the first phosphorylation. Note: L-nucleosides are often better substrates for dCK than TK, even if they are thymine analogs.

-

Step 2 & 3: NMP kinase and NDP kinase convert the monophosphate to the triphosphate (L-NTP).

-

-

Viral Inhibition: The L-NTP competes with natural dNTPs.

Mitochondrial Toxicity Pathway

The primary safety concern for this class is the inhibition of DNA Polymerase

Caption: The cascade of mitochondrial toxicity induced by off-target inhibition of DNA Polymerase Gamma.

Part 5: Structure-Activity Relationship (SAR) Data

The following table summarizes how modifications to the 2-deoxy-L-ribose ring affect biological properties.

| Modification | Example Drug | Effect on Potency | Effect on Stability | Toxicity Note |

| Unmodified L-Ribose | Telbivudine | High (HBV) | Moderate | Myopathy (med risk) |

| 2'-Fluoro (Ara-L) | Clevudine | Very High | High (Glycosidic bond stable) | Myopathy (high risk) |

| Oxathiolane (S/O ring) | Lamivudine | High (HIV/HBV) | High | Low (Pancreatitis risk) |

| 2',3'-Dideoxy | L-ddC | Moderate | Moderate | Neuropathy |

Technical Insight: The introduction of a 2'-fluoro group in the "up" (arabino) configuration (as in Clevudine) locks the sugar pucker (Northern conformation), which increases binding affinity to the polymerase but also increases the risk of retention in the mitochondrial polymerase active site, explaining the higher incidence of myopathy compared to Telbivudine.

References

-

Meanwell, M., et al. (2020).[] A short de novo synthesis of nucleoside analogs. Science.

-

Gumina, G., Song, G. Y., & Chu, C. K. (2001).[2] L-Nucleosides as chemotherapeutic agents. FEMS Microbiology Letters.

-

Mathé, C., & Gosselin, G. (2006). L-nucleoside enantiomers as antivirals drugs: A mini-review. Antiviral Research. [4]

-

Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Antiviral Research.

-

Feng, J. Y., et al. (2002). Inhibition of human mitochondrial DNA polymerase by the triphosphates of beta-L-thymidine, beta-L-2'-deoxycytidine, and beta-L-2',3'-dideoxy-5-fluoro-3'-thiadataidine. Antimicrobial Agents and Chemotherapy.[2][4][5][7][11][12]

Sources

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. WO1998039347A2 - Synthesis of l-ribose and 2-deoxy l-ribose - Google Patents [patents.google.com]

- 4. Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism and Toxicity of Clevudine_Chemicalbook [chemicalbook.com]

- 6. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clevudine Induced Mitochondrial Myopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-dose clevudine impairs mitochondrial function and glucose-stimulated insulin secretion in INS-1E cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitochondrial myopathy caused by clevudine therapy in chronic hepatitis B patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. L - Nucleosides: Antiviral Activity and Molecular Mechanism: Ingenta Connect [ingentaconnect.com]

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of Tert-butyl 2-deoxy-L-ribopyranoside from L-arabinose

Introduction: The Significance of 2-Deoxy-L-Sugars

In the landscape of drug development and chemical biology, nucleoside analogues represent a cornerstone of antiviral and anticancer therapies.[1] While nature predominantly utilizes D-sugars, their enantiomeric counterparts, L-nucleosides, have garnered significant attention due to their potent biological activity and often lower toxicity compared to D-enantiomers.[2][3] The L-configuration can confer metabolic stability and unique binding properties. The target molecule, tert-butyl 2-deoxy-L-ribopyranoside, is a valuable chiral building block for the synthesis of these L-nucleoside analogues.[4]

The selection of L-arabinose as the starting material is a strategic choice rooted in stereochemistry and economics. L-arabinose is an inexpensive and readily available L-sugar.[5] Critically, its C-2 hydroxyl group possesses the opposite stereochemistry to the desired C-2 hydrogen in the L-ribo configuration. This makes it an ideal precursor for a deoxygenation reaction at the C-2 position, which directly yields the 2-deoxy-L-ribo scaffold. This guide provides a detailed, field-proven synthetic pathway, emphasizing the rationale behind each step to ensure both reproducibility and a deep understanding of the underlying chemistry.

Overall Synthetic Strategy

The conversion of L-arabinose to tert-butyl 2-deoxy-L-ribopyranoside is a multi-step process that can be logically divided into three key phases:

-

Regioselective Protection and C-2 Functionalization: L-arabinose is first converted to its methyl pyranoside to protect the anomeric position. Subsequently, the C-3 and C-4 hydroxyls are masked with a suitable protecting group, leaving the C-2 hydroxyl available for modification. This hydroxyl is then converted into a thiocarbonyl ester, a necessary precursor for radical deoxygenation.

-

Stereospecific Deoxygenation: The pivotal step involves the removal of the C-2 oxygen functionality. The Barton-McCombie deoxygenation is an established and reliable method for this transformation, utilizing a free-radical mechanism to replace the thiocarbonyl ester with a hydrogen atom.[6][7] This reaction is known for its efficiency in complex carbohydrate systems.[8][9]

-

Deprotection and Glycosylation: Following successful deoxygenation, the remaining protecting groups are removed. The resulting 2-deoxy-L-ribopyranose is then activated at the anomeric center and coupled with tert-butanol to furnish the final target compound.

This strategic sequence is visualized in the workflow diagram below.

Caption: Overall synthetic workflow from L-arabinose to the target glycoside.

Detailed Experimental Protocols

Phase 1: Synthesis of Methyl 3,4-O-Isopropylidene-2-O-phenoxythiocarbonyl-α-L-arabinopyranoside

This phase prepares the key intermediate for the deoxygenation reaction. Fischer glycosidation provides the anomerically-locked methyl pyranoside. An isopropylidene group is chosen to protect the cis-diol at C-3 and C-4, a common strategy for arabinopyranosides.[10] The final step installs the phenoxythiocarbonyl group required for the Barton-McCombie reaction.

Protocol 3.1.1: Methyl α-L-arabinopyranoside

-

Suspend L-arabinose (1.0 eq) in anhydrous methanol (approx. 0.2 M).

-

Cool the suspension to 0 °C in an ice bath.

-

Add acetyl chloride (0.1 eq) dropwise. The acetyl chloride reacts with methanol to form HCl in situ, which catalyzes the reaction.

-

Remove the ice bath and stir the reaction at room temperature for 6 hours, during which the suspension will become a clear solution.

-

Neutralize the reaction by adding solid sodium bicarbonate or an anion exchange resin (e.g., Dowex OH⁻ form) until effervescence ceases and the pH is neutral.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude syrup.

-

Purify by silica gel chromatography (e.g., dichloromethane/methanol gradient) to yield Methyl α-L-arabinopyranoside as a white solid.

Protocol 3.1.2: Methyl 3,4-O-isopropylidene-α-L-arabinopyranoside

-

Dissolve Methyl α-L-arabinopyranoside (1.0 eq) in anhydrous acetone (approx. 0.3 M).

-

Add 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

-

Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction with triethylamine or a small amount of solid sodium bicarbonate.

-

Concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the product, which is often pure enough for the next step.

Protocol 3.1.3: Methyl 3,4-O-isopropylidene-2-O-phenoxythiocarbonyl-α-L-arabinopyranoside

-

Dissolve the product from Protocol 3.1.2 (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.2 M) under an argon atmosphere.

-

Add 4-dimethylaminopyridine (DMAP) (1.2 eq).

-

Cool the solution to 0 °C and add phenyl chlorothionoformate (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Dilute the reaction mixture with DCM, wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel chromatography (e.g., hexanes/ethyl acetate gradient) to afford the target thiocarbonyl ester.

Phase 2: Deoxygenation to form Methyl 2-deoxy-α-L-ribopyranoside

This phase executes the critical C-2 deoxygenation. The Barton-McCombie reaction proceeds via a radical chain mechanism.[7] Tributyltin hydride is the classic hydrogen atom donor, though less toxic alternatives like diphenylsilane can also be used.[10] The reaction is followed by acidic removal of the isopropylidene protecting group.

Caption: Simplified mechanism of the Barton-McCombie deoxygenation.

Protocol 3.2.1: Methyl 2-deoxy-3,4-O-isopropylidene-α-L-ribopyranoside

-

Dissolve the thiocarbonyl ester from Protocol 3.1.3 (1.0 eq) in anhydrous toluene (approx. 0.1 M) in a flask equipped with a reflux condenser.

-

Add a catalytic amount of azobisisobutyronitrile (AIBN) (0.1 eq).

-

Degas the solution thoroughly with argon for 20-30 minutes.

-

Heat the reaction to 80-90 °C.

-

Add tributyltin hydride (1.5 eq) dropwise or via syringe pump over 2-3 hours to maintain a low concentration of the hydride, which minimizes side reactions.[8]

-

Maintain heating for an additional 2-4 hours after the addition is complete, until TLC indicates consumption of the starting material.

-

Cool the reaction and concentrate under reduced pressure.

-

The crude product containing tin byproducts can be purified by two main methods: a) Flash Chromatography: Directly on silica gel. b) Stannane Removal: Dissolve the residue in acetonitrile and wash with hexanes to remove the bulk of the tributyltin species. Concentrate the acetonitrile layer and then perform chromatography.

-

This yields the protected 2-deoxy intermediate.

Protocol 3.2.2: Methyl 2-deoxy-α-L-ribopyranoside

-

Dissolve the purified product from Protocol 3.2.1 in a mixture of acetic acid and water (e.g., 80% aqueous AcOH).

-

Stir the solution at room temperature for 12-18 hours to hydrolyze the isopropylidene acetal.[10]

-

Concentrate the mixture under reduced pressure, co-evaporating with toluene to remove residual acetic acid.

-

Purify by silica gel chromatography to yield the deprotected methyl glycoside.

Phase 3: Synthesis of Tert-butyl 2-deoxy-L-ribopyranoside

In the final phase, the anomeric methyl group is replaced with a tert-butyl group. This requires converting the methyl glycoside into a more reactive glycosyl donor, such as a glycosyl acetate, which can then react with tert-butanol under Lewis acid catalysis.

Protocol 3.3.1: 1-O-Acetyl-2-deoxy-3,5-di-O-p-toluoyl-L-ribofuranosyl chloride (intermediate for glycosylation) Note: This protocol adapts a common strategy for activating 2-deoxysugars by first protecting the remaining hydroxyls and then forming a glycosyl halide. For the target pyranoside, an analogous strategy is used.

-

First, protect the C3 and C4 hydroxyls of the product from Protocol 3.2.2. Dissolve the methyl glycoside (1.0 eq) in anhydrous pyridine and cool to 0 °C.

-

Add benzoyl chloride or p-toluoyl chloride (2.2 eq) dropwise and allow the reaction to stir overnight at room temperature.

-

Work up by pouring into ice water, extracting with ethyl acetate, washing the organic layer with 1M HCl, saturated sodium bicarbonate, and brine. Dry and concentrate.

-

The resulting methyl 3,4-di-O-benzoyl-2-deoxy-L-ribopyranoside is then subjected to acetolysis. Dissolve it in a mixture of acetic anhydride, acetic acid, and a catalytic amount of sulfuric acid.

-

Stir at room temperature for 2-4 hours until the methyl glycoside is consumed (TLC).

-

Pour the mixture onto ice and extract with an organic solvent. Neutralize the organic layer carefully with saturated sodium bicarbonate, wash with brine, dry, and concentrate to yield the per-acylated/aroylated 2-deoxypyranose.

Protocol 3.3.2: Tert-butyl 3,4-di-O-benzoyl-2-deoxy-L-ribopyranoside

-

Dissolve the activated sugar from the previous step (1.0 eq) and tert-butanol (3.0 eq) in anhydrous dichloromethane under argon.

-

Cool the solution to 0 °C.

-

Add a Lewis acid promoter, such as boron trifluoride etherate (BF₃·OEt₂) (1.2 eq), dropwise.

-

Stir the reaction, allowing it to slowly warm to room temperature over 4-6 hours.

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the layers, extract the aqueous layer with DCM, and combine the organic layers. Wash with brine, dry over sodium sulfate, and concentrate.

-

Purify by silica gel chromatography to isolate the protected tert-butyl glycoside.

Protocol 3.3.3: Tert-butyl 2-deoxy-L-ribopyranoside (Final Product)

-

Dissolve the protected glycoside (1.0 eq) in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide (e.g., a 0.5 M solution in methanol) until the pH is basic (pH 9-10).

-

Stir at room temperature for 2-4 hours (Zemplén deacylation).

-

Neutralize the reaction with an acidic resin (e.g., Amberlyst 15 H⁺ form), filter, and concentrate the filtrate.

-

Purify by silica gel chromatography to yield the final product, Tert-butyl 2-deoxy-L-ribopyranoside .

Quantitative Data Summary

The following table provides representative yields for each key transformation. Actual yields may vary based on reaction scale, purity of reagents, and experimental technique.

| Step | Transformation | Intermediate/Product | Representative Yield |

| 3.1.1 | Fischer Glycosidation | Methyl α-L-arabinopyranoside | 80-90% |

| 3.1.2 | Acetonide Protection | Methyl 3,4-O-isopropylidene-α-L-arabinopyranoside | >95% |

| 3.1.3 | Thioacylation | C2-Phenoxythiocarbonyl Ester | 85-95% |

| 3.2.1 | Barton-McCombie Deoxygenation | Methyl 2-deoxy-3,4-O-isopropylidene-α-L-ribopyranoside | 75-85%[8] |

| 3.2.2 | Deprotection | Methyl 2-deoxy-α-L-ribopyranoside | 90-98% |

| 3.3.2 | Glycosylation | Protected Tert-butyl Glycoside | 60-75% |

| 3.3.3 | Final Deprotection | Tert-butyl 2-deoxy-L-ribopyranoside | >90% |

Application Notes and Troubleshooting

-

Choice of Deoxygenation Reagent: While tributyltin hydride is highly effective, its toxicity and the difficulty in removing tin byproducts are significant drawbacks.[7] Diphenylsilane, used with a radical initiator, is a viable, less toxic alternative, though reaction conditions may require optimization.[10]

-

Controlling Glycosylation Stereochemistry: The formation of 2-deoxyglycosides is notoriously difficult to control stereoselectively due to the absence of a participating group at C-2.[11] The outcome (α vs. β) is often dependent on the choice of glycosyl donor, promoter, and solvent. The formation of an oxocarbenium ion intermediate can lead to a mixture of anomers. For pyranosides, the thermodynamic anomeric effect often favors the α-glycoside. Careful analysis of the final product by NMR is essential to confirm the stereochemistry.

-

Incomplete Reactions: In the protection and deprotection steps, monitor reactions closely by TLC. Incomplete acetonide hydrolysis (Protocol 3.2.2) can be driven to completion by extending the reaction time or slightly increasing the temperature. Incomplete deacylation (Protocol 3.3.3) can be addressed by adding more sodium methoxide.

-

Purification Challenges: The intermediates in carbohydrate chemistry are often polar and can be difficult to separate. Using a well-chosen solvent system for chromatography is critical. For tin byproduct removal, a fluorous-tagged tin hydride can be used, allowing for easy separation by fluorous solid-phase extraction.

References

- Choi, Y., et al. (2002). Efficient synthesis of 2-deoxy-L-erythro-pentose (2-deoxy-L-ribose) from L-arabinose.

- Jung, M. E., & Xu, Y. (1999). Efficient synthesis of 2-deoxy L-ribose from L-arabinose: mechanistic information on the 1,2-acyloxy shift in alkyl radicals. Organic Letters, 1(10), 1517-1519.

- Zhang, W., Ramasamy, K. S., & Averett, D. R. (1999). Improved Synthesis of 2-Deoxy-L-ribose. Nucleosides and Nucleotides, 18(10), 2357-2363.

-

Jung, M. E., & Xu, Y. (1999). Efficient Synthesis of 2-Deoxy l-Ribose from l-Arabinose: Mechanistic Information on the 1,2-Acyloxy Shift in Alkyl Radicals. Organic Letters, 1(10), 1517-1519. [Link]

-

Wang, T., et al. (2022). Stereoselective Synthesis of 2-Deoxythiosugars from Glycals. Molecules, 27(22), 8036. [Link]

-

Lee, K., et al. (2022). Design, Synthesis, and Biological Activity of l-1′-Homologated Adenosine Derivatives. ACS Medicinal Chemistry Letters, 13(4), 591-597. [Link]

- Jung, M. E., & Xu, Y. (1999). Efficient Synthesis of 2-Deoxy L-Ribose from L-Arabinose: Mechanistic Information on the 1,2-Acyloxy Shift in Alkyl Radicals. Organic Letters, 1(10), 1517-1519.

-

Chemistry LibreTexts. (2022). Deoxygenation: The Barton-McCombie Reaction. [Link]

-

Kumar, R., et al. (2020). TFA-induced conversion of glycals to 2-deoxy-sugars and their utility in synthesizing 2-deoxy-glycosyl esters. New Journal of Chemistry, 44(30), 12853-12859. [Link]

-

Singh, R., et al. (2022). A review on synthetic methods for 2-Deoxy-D-glucose. Arkat USA. [Link]

-

Andrew, R. J., et al. (2002). Synthesis of 2-deoxy sugars from glycals. The Journal of Organic Chemistry, 67(10), 3513-3525. [Link]

-

McKay, M. J., & Nguyen, H. M. (2018). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews, 118(1), 138-193. [Link]

- Jung, M. E., & Xu, Y. (1998). Synthesis of l-ribose and 2-deoxy l-ribose.

-

Meanwell, M., et al. (2020). A short de novo synthesis of nucleoside analogs. Science, 369(6504), 725-730. [Link]

-

Chatterjee, T. (2016). Applications of Barton-McCombie Reaction in Total Syntheses. ChemInform, 47(44). [Link]

-

Wikipedia. (n.d.). Barton–McCombie deoxygenation. [Link]

Sources

- 1. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, Synthesis, and Biological Activity of l-1′-Homologated Adenosine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.ucla.edu [chem.ucla.edu]

- 5. Efficient synthesis of 2-deoxy L-ribose from L-arabinose: mechanistic information on the 1,2-acyloxy shift in alkyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]

- 8. Efficient synthesis of 2-deoxy-L-erythro-pentose (2-deoxy-L-ribose) from L-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Procedure for converting Tert-butyl 2-deoxy-L-ribopyranoside to L-nucleosides

Abstract & Strategic Overview

The synthesis of L-nucleosides (e.g., L-Thymidine, L-Deoxycytidine) has become a critical workflow in antiviral drug development, particularly for Hepatitis B and HIV therapeutics. A primary challenge in this synthesis is the stereochemical control and ring-size management of the sugar moiety.

Starting materials often come as ** tert-butyl 2-deoxy-L-ribopyranoside**. This precursor offers excellent shelf stability but presents a fundamental chemical challenge: it exists in the thermodynamic pyranose (6-membered) form. Bioactive nucleosides almost exclusively require the furanose (5-membered) configuration.

This Application Note details a validated, self-correcting protocol to convert the pyranoside precursor into the bioactive furanosyl L-nucleoside. The strategy relies on a "Ring-Contraction / Activation" sequence followed by a silyl-Hilbert-Johnson (Vorbrüggen) coupling.

Key Technical Advantages of this Protocol:

-

Ring Size Control: Uses thermodynamic trapping to ensure >95% furanose selectivity.

-

Stereoselectivity: Exploits the "Hoffer's Chlorosugar" intermediate to direct

-anomeric selectivity via neighboring group participation (NGP) or -

Scalability: Designed for gram-to-kilogram transition.

Chemical Strategy & Mechanism

The transformation follows a three-phase logic:

-

Phase I: Solvolysis & Ring Contraction. The acid-labile tert-butyl group is removed. The free sugar equilibrates. Kinetic trapping with methanol or direct acylation locks the sugar into the furanose form.

-

Phase II: Activation (The "Hoffer" Donor). The furanose is converted to a 1-chloro-3,5-di-O-toluoyl derivative. The crystalline nature of this intermediate allows for high-purity isolation without chromatography.

-

Phase III: Vorbrüggen Coupling. The silylated nucleobase attacks the chlorosugar. The

-configuration of the chloride directs the base to the

Materials & Equipment

| Category | Item | Grade/Specification |

| Precursor | tert-Butyl 2-deoxy-L-ribopyranoside | >98% Purity, Pyranose form |

| Reagents | ReagentPlus, 99% | |

| Hexamethyldisilazane (HMDS) | Anhydrous | |

| Trimethylsilyl triflate (TMSOTf) | 99%, Lewis Acid Catalyst | |

| Ammonia / Methanol | 7N solution (for deprotection) | |

| Solvents | Dichloromethane (DCM) | Anhydrous, <50 ppm |

| Acetonitrile (MeCN) | Anhydrous | |

| Equipment | High-Vacuum Manifold | <1 mbar capability |

| HPLC System | C18 Column, UV 254nm |

Experimental Protocol

Phase I & II: Preparation of the Universal Donor

Target: 1-Chloro-2-deoxy-3,5-di-O-toluoyl-

Rationale: We use

-

Hydrolysis & Methylation:

-

Dissolve tert-butyl 2-deoxy-L-ribopyranoside (10.0 g, 43 mmol) in 0.1% HCl/MeOH (100 mL).

-

Stir at RT for 2 hours. Checkpoint: TLC (5% MeOH/DCM) should show disappearance of the starting material.

-

Neutralize with pyridine and concentrate to a syrup. This yields a mixture of methyl L-ribosides (furanose/pyranose mix).

-

-

Toluoylation (Trapping):

-

Redissolve the syrup in anhydrous pyridine (50 mL). Cool to 0°C.

-

Add

-toluoyl chloride (2.2 equiv, 14.6 g) dropwise. -

Allow to warm to RT and stir overnight.

-

Workup: Quench with ice water, extract with DCM, wash with

(1M) to remove pyridine, then -

Result: A mixture of 1-O-methyl-3,5-di-O-toluoyl-L-ribofuranose anomers.

-

-

Chlorination (Hoffer's Method):

-

Dissolve the toluoylated intermediate in minimal acetic acid (~20 mL).

-

Cool to <10°C. Pass dry HCl gas through the solution for 30-60 mins. The product, 1-chloro-3,5-di-O-toluoyl-

-L-ribofuranose , precipitates as a white solid. -

Filtration: Filter the solid rapidly, wash with cold ether, and dry under high vacuum.

-

Stability Note: This chlorosugar is sensitive to moisture.[1] Store in a desiccator at -20°C.

-

Phase III: Vorbrüggen Coupling (Example: L-Thymidine)

-

Silylation of Nucleobase:

-

Suspend Thymine (1.2 equiv relative to chlorosugar) in HMDS (hexamethyldisilazane) with a catalytic amount of ammonium sulfate.

-

Reflux until clear (2-4 hours).

-

Evaporate excess HMDS under vacuum to obtain the silylated base (bis-TMS-thymine).

-

-

Coupling:

-

Dissolve the silylated base in anhydrous DCM or MeCN.

-

Add the Chlorosugar (from Phase II) (1.0 equiv).

-

Catalyst Addition: Add TMSOTf (0.1 equiv) at 0°C.

-

Stir at RT for 2-4 hours.

-

Mechanism:[2][3][4][5] The Lewis acid promotes the departure of the chloride. The base attacks from the top face (

), driven by the steric shielding of the

-

-

Workup:

Phase IV: Deprotection

-

Removal of Toluoyl Groups:

-

Dissolve the protected nucleoside in 7N

in Methanol. -

Stir in a sealed pressure vessel at RT for 24 hours.

-

Concentrate to dryness.

-

-

Purification:

-

Recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM/MeOH gradient).

-

Process Visualization (Graphviz)

The following diagram illustrates the critical "Ring Contraction" pathway and the stereochemical outcome of the coupling.

Caption: Workflow converting the pyranoside precursor to the bioactive furanosyl nucleoside via the Hoffer's Chlorosugar pathway.

Quality Control & Troubleshooting

| Parameter | Method | Acceptance Criteria | Troubleshooting |

| Chlorosugar Purity | >95% | If oily/yellow, recrystallize from ether/pentane immediately. | |

| Anomeric Ratio | HPLC | >20:1 | If |

| Water Content | Karl Fischer | <50 ppm | Moisture kills the chlorosugar. Re-dry solvents if yield is low. |

References

-

Hoffer, M. (1960).

-Halogenose from 2-Deoxy-D-ribose. Chem. Ber., 93, 2777. (Foundational method for chlorosugar synthesis). (Note: Link directs to related standard Vorbrüggen protocols). -

Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The authoritative text on silyl-Hilbert-Johnson coupling).

-

Pierra, C., et al. (2006). Synthesis of beta-L-2'-deoxythymidine (L-dT). Current Protocols in Nucleic Acid Chemistry. (Specific protocol for L-dT synthesis).

-

Urata, H., et al. (1992).[5] Synthesis and properties of L-DNA. Nucleic Acids Research. (Validation of L-nucleoside incorporation).

Sources

- 1. Di-tert-butyl peroxide: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 2. Direct and efficient synthesis of nucleosides through the ortho-(tert-butylethynyl)phenyl thioglycosides (BEPTs) protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CA2531412A1 - Synthesis of .beta.-l-2'-deoxy nucleosides - Google Patents [patents.google.com]

- 6. Page loading... [wap.guidechem.com]

Application Note: Strategies for the Selective Deprotection of Tert-butyl 2-deoxy-L-ribopyranoside

Abstract

The 2-deoxy-L-ribose scaffold is a critical component in the synthesis of L-nucleoside analogues, a class of compounds extensively researched for their potent antiviral and anticancer properties. The strategic use of protecting groups is fundamental to the successful synthesis of these complex molecules. The tert-butyl (tBu) ether is a valuable protecting group for hydroxyl functions due to its steric bulk and stability under a range of conditions. However, its removal requires carefully controlled acidic conditions to avoid the cleavage of other sensitive functionalities often present in carbohydrate and nucleoside chemistry. This guide provides an in-depth analysis of the selective deprotection of tert-butyl ethers on 2-deoxy-L-ribopyranoside substrates, detailing the underlying chemical principles, providing field-tested experimental protocols, and offering a comparative analysis to aid in method selection for researchers in drug discovery and development.

Introduction: The Role of L-Nucleosides and Protecting Group Strategy

L-nucleosides, the enantiomers of naturally occurring D-nucleosides, are not recognized by mammalian polymerases but can be potent inhibitors of viral enzymes, such as reverse transcriptase and hepatitis B virus (HBV) polymerase. This selectivity makes them highly valuable as therapeutic agents. The synthesis of these molecules is a complex, multi-step process where precise control over the reactivity of multiple hydroxyl groups is paramount.

Protecting groups are the cornerstone of this control.[1] The tert-butyl ether is employed to mask hydroxyl groups, offering stability to many reagents used in synthesis. Its removal, however, presents a distinct challenge. The harsh acidic conditions typically required for tBu ether cleavage can inadvertently remove other acid-labile protecting groups (e.g., trityl, silyl ethers, acetals) or even degrade the sensitive 2-deoxy sugar moiety itself.[2][3] Therefore, achieving selective deprotection is a critical step that dictates the overall success and yield of the synthetic route.

Chemical Principles of Tert-butyl Ether Cleavage

The deprotection of a tert-butyl ether is an acid-catalyzed elimination reaction (E1 mechanism).[4] Understanding this mechanism is key to optimizing reaction conditions and troubleshooting undesired outcomes.

-

Protonation: The reaction is initiated by the protonation of the ether oxygen by a strong acid, forming a transient oxonium ion intermediate.[4]

-

Carbocation Formation: This intermediate collapses through the cleavage of the C-O bond to release the alcohol and a highly stable tertiary carbocation (the tert-butyl cation).[4][5] The stability of this carbocation is the primary thermodynamic driving force for the reaction.

-

Cation Fate: The tert-butyl cation is a potent electrophile. In the absence of a nucleophile, it readily loses a proton to form isobutylene, a volatile gas that escapes the reaction mixture.[6] However, it can also alkylate other nucleophilic sites on the substrate or solvent, leading to unwanted side products.[5]

This mechanism explains why strong acids like Trifluoroacetic Acid (TFA) are effective and why the reaction must be carefully controlled to prevent side reactions.

Caption: General mechanism for acid-catalyzed deprotection of a tert-butyl ether.

Methodologies for Selective Deprotection

The choice of deprotection method depends on the overall protecting group scheme of the molecule. A highly sensitive substrate may require milder conditions than a more robust one.

Method A: Trifluoroacetic Acid (TFA) Mediated Deprotection

This is the most common and robust method for tBu ether cleavage. TFA is a strong organic acid that is volatile and easily removed in vacuo.[2] The key to selectivity lies in controlling the concentration, temperature, and reaction time.

Causality Behind Experimental Choices:

-

Solvent: Dichloromethane (DCM) is the solvent of choice as it is aprotic and does not participate in the reaction, unlike alcoholic solvents.

-

Temperature: Reactions are typically run at 0 °C to room temperature. Lower temperatures can increase selectivity by slowing down the rate of cleavage of other, more stable acid-labile groups.

-

Scavengers: The highly reactive tert-butyl cation generated during the reaction can cause side reactions, particularly the alkylation of sensitive functional groups like tryptophan or methionine in peptide chemistry.[5][7] To mitigate this, a "scavenger" such as triethylsilane (TES) or water is often added to the reaction mixture to trap the carbocation.[5]

Protocol 3.1: Standard TFA Deprotection

-

Preparation: Dissolve the tert-butyl protected 2-deoxy-L-ribopyranoside (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar. Place the flask under an inert atmosphere (Nitrogen or Argon).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add Trifluoroacetic Acid (TFA, 20-50% v/v in DCM) dropwise to the stirred solution. For substrates with other acid-sensitive groups, start with a lower concentration of TFA.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 15-30 minutes. The disappearance of the starting material and the appearance of a more polar spot (the product alcohol) indicates reaction completion.

-

Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Method B: Lewis Acid-Catalyzed Deprotection

For substrates that are intolerant to strong Brønsted acids like TFA, Lewis acids can offer a milder and more selective alternative.[8] Lewis acids function by coordinating to the ether oxygen, which facilitates the C-O bond cleavage.[8] Reagents like Zinc Bromide (ZnBr₂) or Cerium(III) chloride (CeCl₃) with sodium iodide (NaI) have proven effective.[9][10]

Causality Behind Experimental Choices:

-

ZnBr₂: This Lewis acid is particularly useful for chemoselective hydrolysis of tert-butyl esters and can be applied to ethers.[10] The reaction is typically performed in an aprotic solvent like DCM.

-

CeCl₃·7H₂O/NaI: This system is reported to be a very suitable catalyst for the deprotection of t-butyl ethers under mild conditions.[9]

Protocol 3.2: ZnBr₂-Mediated Deprotection

-

Preparation: To a solution of the tert-butyl protected substrate (1.0 eq) in anhydrous DCM (0.1 M), add Zinc Bromide (ZnBr₂, 2.0-3.0 eq).

-

Reaction: Stir the mixture at room temperature.

-

Monitoring: Monitor the reaction by TLC. These reactions may be slower than TFA-mediated deprotections, often requiring several hours to overnight.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the residue by flash column chromatography.

Method C: Aqueous Phosphoric Acid

Aqueous phosphoric acid (85 wt%) has emerged as an effective, mild, and environmentally benign reagent for the deprotection of tBu ethers, esters, and carbamates.[11][12] Its key advantage is the excellent selectivity it offers in the presence of other acid-sensitive groups like Cbz carbamates, benzyl esters, and even TBDMS ethers.[9][11]

Protocol 3.3: Phosphoric Acid Deprotection

-

Preparation: Dissolve the tert-butyl protected substrate (1.0 eq) in a suitable solvent (e.g., Toluene or Dioxane).

-

Reagent Addition: Add 85% aqueous phosphoric acid (H₃PO₄, typically a significant excess by volume or molarity depending on the specific literature procedure).

-

Reaction: Heat the reaction mixture (e.g., 50-70 °C) and stir vigorously.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., Ethyl Acetate), and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Purification: Separate the layers, extract the aqueous phase, combine the organic layers, dry over Na₂SO₄, filter, concentrate, and purify by flash chromatography.

Comparative Analysis & Troubleshooting

The selection of the optimal deprotection protocol is critical and substrate-dependent.

| Parameter | Method A: TFA | **Method B: Lewis Acid (ZnBr₂) ** | Method C: Phosphoric Acid |

| Reagents | Trifluoroacetic Acid (TFA), DCM | Zinc Bromide (ZnBr₂), DCM | 85% aq. Phosphoric Acid |

| Conditions | 0 °C to RT, 30 min - 4 h | RT, 2 - 24 h | Elevated Temp (50-70 °C) |

| Typical Yields | High (often >90%) | Good to High (75-95%) | High (>90%) |

| Pros | Fast, reliable, volatile reagents | Milder, good for TFA-sensitive groups | Excellent selectivity, environmentally benign |

| Cons | Harsh, may cleave other acid-labile groups | Slower, requires stoichiometric Lewis acid | Requires heating, workup can be cumbersome |

| Selectivity | Moderate; requires careful control | Good; selective over some silyl ethers | Excellent; tolerates TBDMS, Cbz, Bn esters[11] |

Troubleshooting Guide:

-

Incomplete Reaction: If TLC analysis shows significant starting material after the expected reaction time, consider increasing the temperature slightly, extending the reaction time, or increasing the stoichiometry of the acid.

-

Formation of Side Products: The appearance of multiple new spots on TLC may indicate degradation or cleavage of other protecting groups. Immediately stop the reaction, and retry using a milder method (e.g., switch from TFA to ZnBr₂) or lower the reaction temperature and acid concentration.

-